Flufenprox
Overview
Description
Flufenprox is a synthetic pyrethroid insecticide that is used to control a range of pests in crops, including aphids, thrips, and whiteflies. It was first developed in Japan in the 1990s and has since been used in many countries around the world. Flufenprox is known for its high potency and low toxicity, making it a popular choice for pest control in both agriculture and horticulture.
Scientific Research Applications
Stereoselective Metabolism in Rat Hepatocytes
Flufenprox, a chiral nonsteroidal anti-inflammatory drug, undergoes stereoselective metabolism in rat hepatocytes. This process involves the formation of Flufenprox-S-acyl-CoA thioester and its subsequent transacylation of glutathione, forming Flufenprox-S-acyl-glutathione. This study provides insights into the stereoselective bioactivation of Flufenprox, contributing to the understanding of its metabolic pathways in liver cells (Grillo et al., 2010).
Ion Channel Modulation
Flufenprox has been identified as an ion channel modulator. Initially recognized for its anti-inflammatory properties, it has been found to affect non-selective cation channels, chloride channels, as well as potassium, calcium, and sodium channels. Its broad spectrum of targets in ion channel research highlights its potential as a valuable tool in understanding molecular, cellular, and systemic levels of ion channel functioning (Guinamard, Simard, & Del Negro, 2013).
Intragastric Drug Delivery
In a study focused on improving the biopharmaceutical characteristics of Flufenprox, kondogogu gum-Zn+2-pectinate emulgel matrices reinforced with mesoporous silica were developed for intragastric drug delivery. This approach aimed to modulate the release of Flufenprox in a controlled manner, demonstrating its potential in enhancing drug encapsulation efficiency and sustained drug release behavior (Bera, Nadimpalli, Kumar, & Vengala, 2017).
Management of Arthritis
Flufenprox-loaded hyaluronic acid-coated bovine serum albumin nanoparticles were formulated to improve the therapeutic efficacy of Flufenprox in the management of arthritis. These nanoparticles showed extended in-vitro release profiles and significant reduction in joint swelling and inflammatory markers in vivo, indicating a promising therapeutic effect in arthritis management (Mohamed, El-Kamel, Hammad, & Heikal, 2022).
Biotransformation by Cunninghamella Species
The biotransformation of Flufenprox by Cunninghamella species was explored to understand its metabolic pathways. The study identified mono- and dihydroxylated metabolites and demonstrated the species' ability to produce phase II (conjugated) metabolites, contributing to the understanding of Flufenprox's metabolic fate in biological systems (Amadio, Gordon, & Murphy, 2010).
Enhancement of Osteogenic Differentiation
A study on flufenamic acid, a fenamic acid NSAID like Flufenprox, demonstrated its role in enhancing osteogenic differentiation of mesenchymal stem cells and suppressing bone loss. This was achieved through inhibition of the NF-κB signaling pathway, suggesting its potential application in bone tissue engineering and treatment of osteoporosis (Liu et al., 2019).
properties
CAS RN |
118753-05-2 |
---|---|
Product Name |
Flufenprox |
Molecular Formula |
C24H22ClF3O3 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
1-chloro-4-[3-[[2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C24H22ClF3O3/c1-2-30-20-10-6-18(7-11-20)23(24(26,27)28)16-29-15-17-4-3-5-22(14-17)31-21-12-8-19(25)9-13-21/h3-14,23H,2,15-16H2,1H3 |
InChI Key |
RURQAJURNPMSSK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F |
Other CAS RN |
107713-58-6 |
synonyms |
1-chloro-4-[3-[[2-(4-ethoxyphenyl)-3,3,3-trifluoro-propoxy]methyl]phen oxy]benzene |
vapor_pressure |
9.75e-10 mmHg |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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